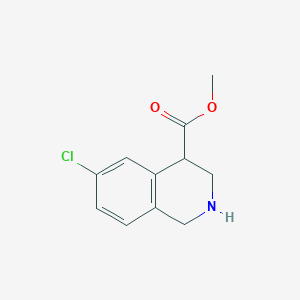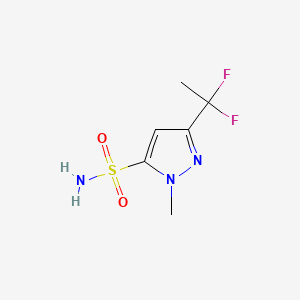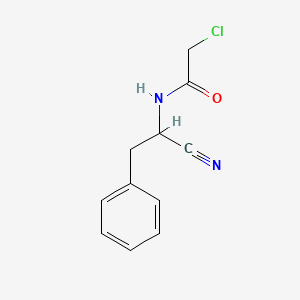![molecular formula C5H10ClNS B13466990 3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiabicyclo[310]hexan-1-amine hydrochloride is a bicyclic compound containing a sulfur atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 4-hydroxymethylthiazolidines, which are prepared by reacting L-cysteine methyl ester with suitable aldehydes, followed by reduction of the ester function . Another approach involves the use of alpha-diazoacetates and Ru(II) catalysis for intramolecular cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine nitrogen.
Aplicaciones Científicas De Investigación
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Thiabicyclo[310]hexan-1-amine hydrochloride involves its interaction with molecular targets through its amine and sulfur functionalities
Comparación Con Compuestos Similares
Similar Compounds
- 3-Thiabicyclo[3.1.0]hexan-6-amine 3,3-dioxide hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- CHF2-substituted 3-azabicyclo[3.1.0]hexanes
Uniqueness
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride is unique due to the presence of a sulfur atom within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H10ClNS |
|---|---|
Peso molecular |
151.66 g/mol |
Nombre IUPAC |
3-thiabicyclo[3.1.0]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c6-5-1-4(5)2-7-3-5;/h4H,1-3,6H2;1H |
Clave InChI |
LZYGZCHWQSOOQT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CSC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)



![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)


![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)

